molecular formula C6H10ClNS B060439 (5-Methylthiophen-2-yl)methanamine hydrochloride CAS No. 171661-55-5

(5-Methylthiophen-2-yl)methanamine hydrochloride

Cat. No. B060439
M. Wt: 163.67 g/mol
InChI Key: COTMVCYERKXKDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of thiophenyl methanamine compounds has been explored in various studies. For example, a study by Shimoga et al. (2018) describes the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine through a polyphosphoric acid condensation route, indicating a high-yielding reaction and characterization by spectroscopic techniques (Shimoga, Shin, & Kim, 2018).

Molecular Structure Analysis

The molecular structure of related compounds often features complex interactions and conformations. Kamaraj et al. (2021) investigated the crystal structure of a related compound, revealing supramolecular interactions and quantified using Hirshfeld surface analysis. This study also included quantum chemical calculations and molecular docking, evaluating potential as a cancer inhibitor (Kamaraj, Subramani, Paramasivam, Sambandam, & Sarangapani, 2021).

Chemical Reactions and Properties

The reactivity of thiophenyl methanamine derivatives can be influenced by various substituents. For instance, the introduction of electron-donating or withdrawing groups can significantly affect the photophysical properties of these compounds, as demonstrated by the work on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoates (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).

Physical Properties Analysis

While specific data on (5-Methylthiophen-2-yl)methanamine hydrochloride is not provided, the study of closely related compounds provides insights into their solubility, crystallinity, and other physical properties essential for their application and handling.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, can be inferred from studies on similar thiophenyl methanamine compounds. For example, the synthesis and properties of derivatives highlight the impact of structural variations on their chemical behavior and potential applications in medicinal chemistry (Sniecikowska et al., 2019).

Scientific Research Applications

Biased Agonists in Antidepressant Development

The compound (5-Methylthiophen-2-yl)methanamine hydrochloride and its derivatives are being explored in the field of antidepressant drug development. Particularly, novel aryloxyethyl derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine have been designed as "biased agonists" of serotonin 5-HT1A receptors. These derivatives have shown to preferentially activate ERK1/2 phosphorylation pathways over other serotonin receptor-related pathways, indicating potential for robust antidepressant-like activity. The lead structure from this series demonstrated promising pharmacokinetic profiles and high potency in preliminary in vivo studies (Sniecikowska et al., 2019).

Synthesis and Characterization in Chemical Research

The compound and its structural variants are subjects of synthesis and characterization in chemical research. One study successfully synthesized 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and characterized it using various spectroscopic techniques, highlighting the compound's utility in chemical synthesis and analysis (Shimoga et al., 2018).

Herbicidal Applications

Derivatives of the compound have been synthesized and assessed for their herbicidal activity. For instance, a derivative demonstrated potent herbicidal activity against annual weeds under greenhouse conditions and showed low mammalian and environmental toxicity, making it a potential candidate for agricultural applications (Hwang et al., 2005).

Material Sciences and Sensing Applications

In material sciences, derivatives of (5-Methylthiophen-2-yl)methanamine hydrochloride are used in the synthesis of electro-optic materials and sensors. For example, heterocycle-based diethanolaminomethyl-functionalized derivatives have been synthesized for their nonlinear optical/electro-optic properties, useful in creating highly transparent nonlinear optical/electro-optic multilayers (Facchetti et al., 2003).

Photophysical Properties and Quantum Yields

The compound's derivatives are also explored for their unique photophysical properties. For instance, studies on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives have shown interesting luminescence properties and quantum yields, indicating potential applications in various photophysical and luminescence-based technologies (Kim et al., 2021).

Safety And Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is toxic if ingested . The safety precautions include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(5-methylthiophen-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS.ClH/c1-5-2-3-6(4-7)8-5;/h2-3H,4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTMVCYERKXKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640429
Record name 1-(5-Methylthiophen-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methylthiophen-2-yl)methanamine hydrochloride

CAS RN

171661-55-5
Record name 1-(5-Methylthiophen-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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